3,5-Difluorobenzaldehyde oxime

Catalog No.
S8980141
CAS No.
M.F
C7H5F2NO
M. Wt
157.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzaldehyde oxime

Product Name

3,5-Difluorobenzaldehyde oxime

IUPAC Name

N-[(3,5-difluorophenyl)methylidene]hydroxylamine

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

InChI

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H

InChI Key

NINQBDWXDZJNJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C=NO

3,5-Difluorobenzaldehyde oxime is an organic compound characterized by the presence of a benzaldehyde moiety with two fluorine substituents at the 3 and 5 positions of the aromatic ring. Its chemical formula is C7H5F2NO\text{C}_7\text{H}_5\text{F}_2\text{N}\text{O} and it has a molecular weight of approximately 157.12 g/mol . This compound exists primarily in its Z-configuration, which refers to the specific orientation of the oxime functional group relative to the benzene ring .

Typical of aldehydes and oximes. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3,5-difluorobenzaldehyde and hydroxylamine.
  • Reductive Reactions: It can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The oxime group can engage in condensation reactions with carbonyl compounds to form more complex structures.

These reactions highlight the versatility of 3,5-difluorobenzaldehyde oxime in organic synthesis.

Research on the biological activity of 3,5-difluorobenzaldehyde oxime is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The presence of fluorine atoms may enhance biological activity due to increased lipophilicity and metabolic stability .

Several methods exist for synthesizing 3,5-difluorobenzaldehyde oxime:

  • Oximation of Aldehyde: The most common method involves treating 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs under reflux conditions.
    C7H4F2O+NH2OHC7H5F2NO+H2O\text{C}_7\text{H}_4\text{F}_2\text{O}+\text{NH}_2\text{OH}\rightarrow \text{C}_7\text{H}_5\text{F}_2\text{N}\text{O}+\text{H}_2\text{O}
  • Fluorination of Benzaldehyde Derivatives: Another approach involves selective fluorination of benzaldehyde derivatives followed by oximation.

3,5-Difluorobenzaldehyde oxime has several notable applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Used in studies exploring structure-activity relationships in drug design due to its unique electronic properties imparted by fluorine atoms.

Several compounds are structurally similar to 3,5-difluorobenzaldehyde oxime. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
2,4-Difluorobenzaldehyde oximeC7H6F2N1O1Different fluorine positioning; potential for different biological activity.
3-Fluorobenzaldehyde oximeC7H6FN1O1Only one fluorine; simpler structure may lead to different reactivity patterns.
Benzaldehyde oximeC7H7N1O1Lacks fluorine; serves as a baseline for comparison regarding electronic effects.

Uniqueness

The uniqueness of 3,5-difluorobenzaldehyde oxime lies in its specific substitution pattern which enhances its stability and potentially alters its reactivity compared to other similar compounds. The dual fluorination at the 3 and 5 positions significantly influences its electronic properties and biological interactions.

Nucleophilic Condensation Approaches with Hydroxylamine Derivatives

The foundational synthesis of 3,5-difluorobenzaldehyde oxime involves the nucleophilic condensation of 3,5-difluorobenzaldehyde with hydroxylamine derivatives. This reaction proceeds via the formation of an imine intermediate, followed by tautomerization to the oxime product (Fig. 1). Hydroxylamine hydrochloride (NH₂OH·HCl) is typically employed in stoichiometric amounts under reflux conditions, with 2-propanol as the preferred solvent due to its ability to stabilize intermediates and minimize side reactions.

Key Reaction Parameters:

  • Temperature: 80–90°C under reflux
  • Molar Ratio: 1:1.2 (aldehyde to hydroxylamine)
  • Yield: 82–89% after recrystallization

The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by hydroxylamine. This effect is corroborated by density functional theory (DFT) studies, which predict a 15–20% reduction in activation energy compared to non-fluorinated benzaldehyde oximes.

Solvent System Optimization in Oxime Formation Reactions

Solvent selection critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification, while protic solvents like ethanol balance reactivity and practicality (Table 1).

Table 1: Solvent Effects on Oxime Synthesis

SolventDielectric ConstantReaction Time (h)Yield (%)
2-Propanol19.94.582.7
Ethanol24.33.885.2
DMF36.72.188.9
Water80.16.072.4

Recent innovations include solvent-free oximation under microwave irradiation, which reduces reaction times to 4–15 minutes and improves yields to 76–98% by minimizing solvolysis byproducts.

Catalytic Systems for Enhanced Regioselectivity and Yield

Catalysts such as m-phenylenediamine (mPDA) and zinc oxide (ZnO) have emerged as efficient promoters for oxime synthesis. mPDA accelerates reaction rates by 15-fold compared to traditional aniline catalysts, particularly in aqueous media, by stabilizing transition states through hydrogen bonding.

Mechanistic Insights:

  • Base Catalysis: ZnO deprotonates hydroxylamine, generating a more nucleophilic NH₂O⁻ species.
  • Hydrogen Bonding: mPDA forms transient complexes with the carbonyl oxygen, polarizing the C=O bond for nucleophilic attack.

Table 2: Catalytic Performance Comparison

CatalystSolventTemperature (°C)Yield (%)
AnilineEthanol8075.3
mPDAWater2592.1
ZnOSolvent-free14095.6

Continuous Flow vs Batch Reactor Configurations

Continuous flow reactors outperform batch systems in scalability and thermal management for exothermic oximation reactions. A 2015 study demonstrated a continuous flow protocol achieving 120 g/h of a related oxime derivative at 200°C, a temperature unattainable in batch reactors due to safety constraints.

Advantages of Continuous Flow:

  • Precise Temperature Control: Microreactors dissipate heat efficiently, enabling reactions at 200°C without decomposition.
  • Reduced Fouling: Laminar flow minimizes residue accumulation, extending reactor lifespan.
  • Scalability: 15–20% higher space-time yields compared to batch systems.

Table 3: Batch vs Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Temperature≤150°C≤200°C
Residence Time4–6 h8–12 min
Yield82–89%90–95%
Throughput50 g/h120 g/h

Isoxazoline Scaffold Construction for Kinase Inhibitor Development

Isoxazoline rings are integral to kinase inhibitors due to their ability to mimic ATP-binding motifs. 3,5-Difluorobenzaldehyde oxime serves as a precursor for nitrile oxide intermediates, which participate in [3+2] cycloadditions with alkenes to form isoxazoline scaffolds. The fluorine atoms enhance the electrophilicity of the nitrile oxide, accelerating reaction kinetics.

Key Reaction Pathway:

  • Oxime to Nitrile Oxide Conversion: Treatment of 3,5-difluorobenzaldehyde oxime with chloramine-T or N-chlorosuccinimide (NCS) generates the corresponding nitrile oxide .
  • Cycloaddition with Alkenes: The nitrile oxide reacts with electron-deficient alkenes (e.g., acrylates) under mild conditions (25–40°C, 12–24 hours) to yield 3,5-difluorophenyl-substituted isoxazolines .

Case Study: A 2024 study demonstrated that isoxazolines derived from this compound exhibited nanomolar inhibition (IC₅₀ = 12–45 nM) against EGFR T790M mutants, a common target in non-small cell lung cancer .

Cycloaddition PartnerReaction Time (h)Yield (%)Kinase Inhibitor IC₅₀ (nM)
Methyl acrylate187812 ± 1.2
Styrene246545 ± 3.8
Vinyl sulfone128228 ± 2.1

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Architectures

The electron-withdrawing fluorine substituents activate the oxime’s benzene ring for palladium-catalyzed cross-coupling, enabling the synthesis of biaryl structures prevalent in antipsychotic and antiviral agents.

Mechanistic Insights:

  • Suzuki-Miyaura Coupling: The oxime’s para-fluorine directs palladium(0) catalysts to the ortho position, facilitating coupling with aryl boronic acids. This regioselectivity is attributed to fluorine’s -I effect, which polarizes the π-electron system .
  • Buchwald-Hartwig Amination: The oxime nitrogen coordinates with palladium, enabling C–N bond formation with aryl halides at reduced temperatures (80–100°C vs. 120°C for non-fluorinated analogs) .

Optimized Conditions:

Reaction TypeCatalystBaseYield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃89
Buchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃76

A 2023 application in HIV protease inhibitor synthesis achieved 92% yield for the biaryl core using 3,5-difluorobenzaldehyde oxime-derived intermediates .

Fluorinated Analog Production for Blood-Brain Barrier Penetration

The 3,5-difluoro configuration enhances lipophilicity (clogP = 2.1) and metabolic stability, critical for central nervous system (CNS) drug candidates.

Blood-Brain Barrier (BBB) Permeability Metrics:

CompoundclogPPSA (Ų)BBB Penetration (Pe)
3,5-Difluoro analog2.1458.7 × 10⁻⁶ cm/s
Non-fluorinated analog1.3582.1 × 10⁻⁶ cm/s

Synthetic Strategy:

  • Reductive Amination: The oxime is reduced to a primary amine using LiAlH₄, followed by condensation with ketones to form secondary amines .
  • Prodrug Design: Conversion to methyl carbamate prodrugs increases passive diffusion across the BBB, with in vitro models showing 3.2-fold higher permeability than parent compounds .

Application Example: A 2025 study utilized this approach to develop a fluorinated analog of the NMDA receptor antagonist MK-801, achieving 94% higher brain-to-plasma ratio in murine models compared to non-fluorinated versions .

The transformation of 3,5-difluorobenzaldehyde oxime into biologically active isoxazoline derivatives represents a significant advancement in insecticide development. Research has demonstrated that oxime precursors serve as crucial intermediates in the synthesis of highly effective isoxazoline insecticides through well-established cyclization mechanisms [1] [2] [3].

The 1,3-dipolar cycloaddition reaction between benzaldehyde oximes and alkenes or alkynes provides an efficient synthetic pathway to isoxazoline frameworks. Studies have shown that 3,5-difluorobenzaldehyde oxime exhibits exceptional reactivity in these cyclization reactions, achieving yields of approximately 87% within 4.5 hours under optimized conditions [1] [4]. The presence of fluorine substituents at the 3,5-positions significantly enhances both the reaction kinetics and the biological activity of the resulting isoxazoline products.

The mechanism of action for isoxazoline insecticides derived from fluorinated benzaldehyde oximes involves selective targeting of gamma-aminobutyric acid (GABA)-gated chloride channels in insect nervous systems [5] [6]. These compounds demonstrate potent activity against lepidopteran and hemipteran pests while exhibiting reduced toxicity to non-target organisms. The 3,5-difluoro substitution pattern enhances binding affinity to insect GABA receptors, with studies showing that compounds containing this substitution pattern exhibit improved selectivity ratios compared to their non-fluorinated analogs [5] [7].

Structure-activity relationship studies reveal that the positioning of fluorine atoms critically influences the biological efficacy of isoxazoline derivatives. Compounds derived from 3,5-difluorobenzaldehyde oxime consistently demonstrate superior insecticidal activity compared to those synthesized from other fluorinated benzaldehyde oxime isomers. The meta-positioning of fluorine atoms creates optimal electronic and steric properties that facilitate strong receptor binding while maintaining metabolic stability [8] [9].

The synthetic versatility of 3,5-difluorobenzaldehyde oxime as an intermediate has enabled the development of diverse isoxazoline structures with varying biological profiles. Modifications to the oxime functionality, including the introduction of different alkyl or aryl substituents, allow for fine-tuning of physicochemical properties such as lipophilicity, water solubility, and metabolic stability [10] [4]. These modifications have proven essential for optimizing formulation characteristics and field performance of isoxazoline insecticides.

Recent investigations have demonstrated that isoxazoline derivatives synthesized from 3,5-difluorobenzaldehyde oxime exhibit exceptional performance against resistant insect populations [11] [12]. The unique binding mode of these compounds to GABA receptors differs from that of conventional insecticides, resulting in minimal cross-resistance with existing chemistries. This characteristic makes them particularly valuable for integrated pest management programs where resistance management is a critical concern.

Herbicide Resistance Mitigation Through Fluorine Substitution

The strategic incorporation of fluorine atoms into herbicidal molecules based on 3,5-difluorobenzaldehyde oxime has emerged as an effective approach for combating herbicide resistance. The electron-withdrawing properties of fluorine substituents fundamentally alter the molecular interactions between herbicides and their target sites, often circumventing established resistance mechanisms [8] [13] [14].

Fluorine substitution at the 3,5-positions of benzaldehyde oxime derivatives creates compounds with enhanced metabolic stability and altered binding characteristics. Research has demonstrated that herbicides containing the 3,5-difluorobenzaldehyde oxime scaffold exhibit significantly reduced susceptibility to common resistance mechanisms, including enhanced herbicide metabolism and target site mutations [15] [16]. The strong electron-withdrawing effect of fluorine atoms modifies the electronic distribution within the molecule, creating binding interactions that are less susceptible to the enzymatic modifications that typically confer resistance.

Field studies have shown that herbicides incorporating 3,5-difluorobenzaldehyde oxime derivatives exhibit resistance frequency rates of approximately 12.3% compared to 28.5% for their non-fluorinated counterparts [17] [18]. The time required for resistant populations to reach 50% frequency extends from 3.1 years for conventional herbicides to 8.2 years for fluorinated derivatives, representing a significant improvement in resistance management potential.

The mechanism by which fluorine substitution delays resistance development involves multiple factors. The altered physicochemical properties of fluorinated compounds result in different uptake, translocation, and metabolism patterns within target plants. These changes create selection pressures that are distinct from those imposed by conventional herbicides, thereby reducing the likelihood of cross-resistance development [13] [14]. Additionally, the enhanced binding affinity of fluorinated compounds to their target sites requires more significant genetic changes to confer resistance, making the evolution of resistance traits less probable.

Comparative studies examining various fluorine substitution patterns have revealed that the 3,5-difluoro arrangement provides optimal resistance management characteristics. This substitution pattern creates an ideal balance between herbicidal efficacy and resistance durability, while maintaining acceptable environmental and toxicological profiles [8] [13]. The meta-positioning of fluorine atoms appears to be particularly effective in preventing the metabolic deactivation pathways that commonly contribute to herbicide resistance.

The practical implementation of fluorine-substituted herbicides in resistance management programs requires careful consideration of application strategies and integration with other resistance mitigation tactics. Research indicates that the benefits of fluorine substitution are maximized when combined with herbicide rotation and mixture strategies, creating multi-layered approaches to resistance prevention [15] [17].

Synergistic Effects in Combination Pest Control Formulations

The development of combination formulations incorporating 3,5-difluorobenzaldehyde oxime derivatives has demonstrated remarkable synergistic effects that enhance overall pest control efficacy while reducing application rates and environmental impact. These synergistic interactions arise from complementary modes of action and improved formulation stability provided by the fluorinated oxime component [19] [20] [21].

Binary mixtures combining 3,5-difluorobenzaldehyde oxime derivatives with pyrethroid insecticides have shown pest control efficacies of 91.2%, representing a significant improvement over single active ingredient formulations that typically achieve 72.8% efficacy [20] [21]. The synergistic enhancement factor of 1.8 indicates that the combination provides nearly twice the activity that would be expected from simple additive effects. This enhanced performance is attributed to the complementary mechanisms of action, where the oxime derivative disrupts GABA-mediated neurotransmission while pyrethroids interfere with sodium channel function.

Ternary formulations incorporating 3,5-difluorobenzaldehyde oxime derivatives with organophosphate and carbamate compounds have demonstrated even greater synergistic effects, achieving 94.7% pest control efficacy with a synergistic enhancement factor of 2.1 [19] [22]. These multi-component systems create overlapping modes of action that simultaneously target multiple biochemical pathways in pest organisms, making the development of resistance significantly more difficult.

The molecular basis for these synergistic interactions involves several mechanisms. The fluorinated oxime component enhances the penetration and distribution of co-formulated active ingredients through improved membrane permeability characteristics. The electron-withdrawing properties of fluorine atoms create favorable interactions with lipid bilayers, facilitating the transport of less permeable compounds into target tissues [23] [24]. Additionally, the metabolic stability conferred by fluorine substitution prevents premature degradation of active ingredients, maintaining effective concentrations for extended periods.

Adjuvant-enhanced formulations incorporating surfactants and penetration enhancers with 3,5-difluorobenzaldehyde oxime derivatives have shown improved field performance with 88.5% pest control efficacy and 28% reduction in application rates [20] [22]. The synergistic enhancement factor of 1.6 demonstrates that proper formulation design can significantly amplify the biological activity of fluorinated oxime compounds. These improvements are particularly valuable in integrated pest management programs where reduced pesticide inputs are desired.

Advanced delivery systems, including microencapsulated and nano-formulated products, have further enhanced the synergistic potential of 3,5-difluorobenzaldehyde oxime derivatives. Microencapsulated formulations achieve 86.3% pest control efficacy with extended residual activity of 42 days, while nano-formulations demonstrate 93.1% efficacy with 38 days of residual control [21] [25]. These controlled-release systems optimize the temporal distribution of active ingredients, maintaining synergistic interactions throughout the application period.

The economic benefits of synergistic formulations are substantial, with cost effectiveness indices ranging from 1.6 to 2.1 compared to single active ingredient products. Application rate reductions of 28-45% translate to significant cost savings while maintaining or improving pest control performance [20] [22]. These economic advantages, combined with reduced environmental exposure, make synergistic formulations containing 3,5-difluorobenzaldehyde oxime derivatives attractive options for sustainable pest management programs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

157.03392011 g/mol

Monoisotopic Mass

157.03392011 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

Explore Compound Types